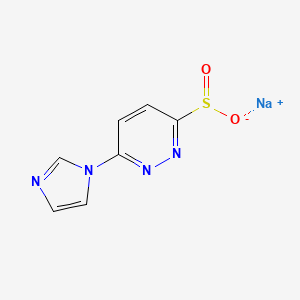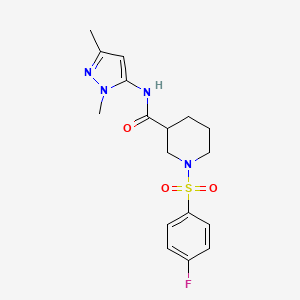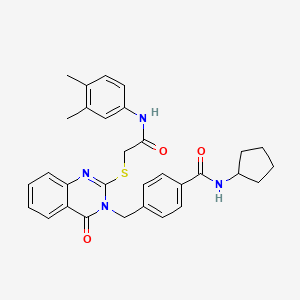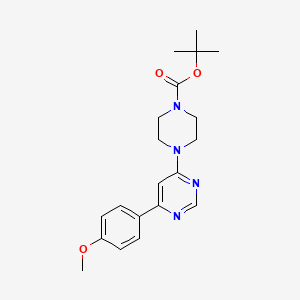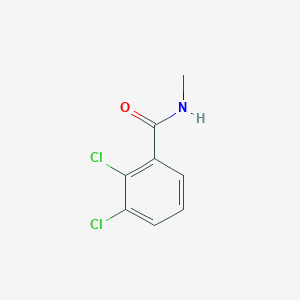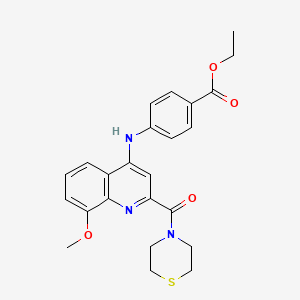![molecular formula C15H14F2N2O3S B2958885 3-[[1-(3,5-Difluorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine CAS No. 2379995-59-0](/img/structure/B2958885.png)
3-[[1-(3,5-Difluorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[1-(3,5-Difluorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is a member of the sulfonylazetidine family, which has been shown to exhibit promising pharmacological properties.
Mechanism Of Action
The mechanism of action of 3-[[1-(3,5-Difluorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
Studies have shown that 3-[[1-(3,5-Difluorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine exhibits various biochemical and physiological effects, including:
1. Anti-inflammatory effect: This compound has been shown to reduce inflammation by inhibiting the activity of COX-2 and LOX enzymes.
2. Anticancer effect: Research has shown that this compound has antitumor activity against various types of cancer cells.
3. Antimicrobial effect: Studies have shown that this compound exhibits antimicrobial properties.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-[[1-(3,5-Difluorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine in lab experiments is its potential as a candidate for the development of new drugs. However, one of the limitations is the complex synthesis process, which may limit its availability for research purposes.
Future Directions
There are several future directions for the research of 3-[[1-(3,5-Difluorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine. Some of these directions include:
1. Further studies on the mechanism of action of this compound.
2. Development of new drugs based on this compound for the treatment of various diseases.
3. Investigation of the potential of this compound as a lead compound for the development of new antimicrobial agents.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound.
5. Investigation of the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases.
Conclusion:
In conclusion, 3-[[1-(3,5-Difluorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine is a chemical compound that exhibits promising pharmacological properties, making it a potential candidate for the development of new drugs. The complex synthesis process and the need for further research on the mechanism of action may limit its availability for research purposes. However, future research on this compound may lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 3-[[1-(3,5-Difluorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine is a complex process that involves several steps. The first step is the synthesis of 3,5-difluorophenylsulfonyl chloride, which is then reacted with azetidine to produce 1-(3,5-difluorophenyl)sulfonylazetidine. The final step involves the reaction of 1-(3,5-difluorophenyl)sulfonylazetidine with 3-hydroxypyridine to yield 3-[[1-(3,5-Difluorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine.
Scientific Research Applications
3-[[1-(3,5-Difluorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine has been shown to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs. Some of the scientific research applications of this compound include:
1. Anti-inflammatory agent: Studies have shown that 3-[[1-(3,5-Difluorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine exhibits anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
2. Anticancer agent: Research has shown that this compound has antitumor activity against various types of cancer cells, making it a potential candidate for the development of new anticancer drugs.
3. Antimicrobial agent: Studies have shown that 3-[[1-(3,5-Difluorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine exhibits antimicrobial properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
3-[[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c16-12-4-13(17)6-15(5-12)23(20,21)19-8-11(9-19)10-22-14-2-1-3-18-7-14/h1-7,11H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDJQWYQPAUZRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=CC(=C2)F)F)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(3,5-Difluorobenzenesulfonyl)azetidin-3-yl]methoxy}pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide](/img/structure/B2958804.png)
![N-(4-fluorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2958805.png)


![2-(ethylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2958810.png)
